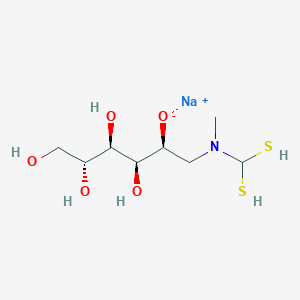

N-メチル-D-グルカミンジチオカルバミン酸ナトリウム

概要

説明

NOX-100は、メディノックス社が開発した一酸化窒素中和剤です。これは、体内の重要な生物学的メッセンジャーとして機能する単純なガス分子である一酸化窒素と結合して不活性化するように設計されています。 NOX-100は、出血性ショックや敗血症などの病状の治療のための治療薬としての可能性を示しています .

科学的研究の応用

NOX-100 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: NOX-100 can be used as a tool to study the role of nitric oxide in various chemical reactions and processes.

Biology: Researchers use NOX-100 to investigate the biological functions of nitric oxide, including its role in cell signaling, immune response, and vascular regulation.

Medicine: NOX-100 has potential therapeutic applications in treating conditions associated with excessive nitric oxide production, such as sepsis, hemorrhagic shock, and inflammatory diseases.

作用機序

NOX-100は、一酸化窒素に結合することにより、その生物学的活性を中和して効果を発揮します。正常な条件下では、一酸化窒素は少量生成され、血圧の調節、記憶の促進、病原体に対する防御に重要な役割を果たします。 炎症中は、一酸化窒素の過剰な産生が病気の病理に貢献する可能性があります。NOX-100は、重要な維持機能に必要な低レベルに影響を与えることなく、過剰な一酸化窒素を選択的に結合して中和します。 このメカニズムは、一酸化窒素の合成を阻害する酵素阻害剤とは異なります .

類似の化合物との比較

NOX-100は、その必須の生理学的機能を乱すことなく、過剰な一酸化窒素を選択的に中和する能力においてユニークです。類似の化合物には次のものがあります。

生化学分析

Biochemical Properties

The biochemical properties of Sodium N-methyl-D-glucamine dithiocarbamate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in EPR spin trapping of nitric oxide based on a ferrous-dithiocarbamate spin trap .

Cellular Effects

It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Sodium N-methyl-D-glucamine dithiocarbamate vary with different dosages in animal models. A single intraperitoneal injection of Sodium N-methyl-D-glucamine dithiocarbamate, administered at a level greater than 1.1 mmol/kg body weight, protects against a normally lethal dose of cadmium chloride .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound can interact with various biomolecules, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can interact with various biomolecules, potentially directing it to specific compartments or organelles .

準備方法

合成経路および反応条件

NOX-100の合成には、一酸化窒素と効果的に結合できる化合物の調製が含まれます。NOX-100の具体的な合成経路と反応条件は、企業秘密であり、公表されていません。 一般的なアプローチには、一酸化窒素に対する親和性が高い分子を作成するための有機合成技術の使用が含まれます。

工業生産方法

NOX-100の工業生産には、制御された化学反応のための反応器の使用、目的の生成物を分離するための精製工程、および最終生成物の整合性と有効性を保証するための品質管理対策など、大規模な有機合成プロセスが関与する可能性があります。

化学反応の分析

反応の種類

NOX-100は、主に一酸化窒素との結合反応を起こします。この結合は、一酸化窒素中和剤としての機能の重要な側面です。この化合物は、通常の生理的条件下では、有意な酸化、還元、または置換反応を起こしません。

一般的な試薬と条件

NOX-100との反応に関与する主要な試薬は、一酸化窒素です。結合反応は生理的条件下で起こります。これは、生物学的システムに見られる体温およびpH範囲内で起こることを意味します。

生成される主な生成物

NOX-100と一酸化窒素の反応から生成される主な生成物は、一酸化窒素が効果的に中和された安定した錯体です。この錯体は、一酸化窒素がその生物学的効果を発揮するのを防ぎ、病的状態におけるその役割を軽減します。

科学研究への応用

NOX-100は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

化学: NOX-100は、様々な化学反応とプロセスにおける一酸化窒素の役割を研究するためのツールとして使用できます。

生物学: 研究者は、NOX-100を使用して、細胞シグナル伝達、免疫応答、血管調節における役割など、一酸化窒素の生物学的機能を調べます。

医学: NOX-100は、敗血症、出血性ショック、炎症性疾患など、一酸化窒素の過剰な産生に関連する状態の治療に、治療上の可能性があります。

類似化合物との比較

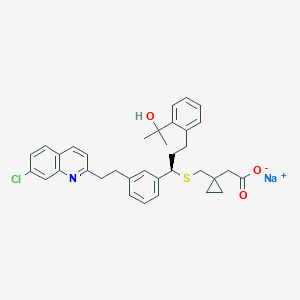

NOX-100 is unique in its ability to selectively neutralize excessive nitric oxide without disrupting its essential physiological functions. Similar compounds include:

Nitric oxide synthase inhibitors: These compounds inhibit the production of nitric oxide by blocking the activity of nitric oxide synthase enzymes. Unlike NOX-100, they do not selectively target excessive nitric oxide.

Nitric oxide scavengers: These compounds bind to and neutralize nitric oxide, similar to NOX-100.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium N-methyl-D-glucamine dithiocarbamate involves the reaction between N-methyl-D-glucamine and carbon disulfide in the presence of sodium hydroxide to form N-methyl-D-glucamine dithiocarbamate, which is then reacted with sodium hydroxide to form the final product, Sodium N-methyl-D-glucamine dithiocarbamate.", "Starting Materials": [ "N-methyl-D-glucamine", "Carbon disulfide", "Sodium hydroxide" ], "Reaction": [ "Step 1: N-methyl-D-glucamine is dissolved in water.", "Step 2: Carbon disulfide is added to the solution, followed by the addition of sodium hydroxide.", "Step 3: The mixture is stirred and heated to 50-60°C for several hours.", "Step 4: The resulting N-methyl-D-glucamine dithiocarbamate is filtered and washed with water.", "Step 5: The N-methyl-D-glucamine dithiocarbamate is then dissolved in water and reacted with sodium hydroxide to form Sodium N-methyl-D-glucamine dithiocarbamate.", "Step 6: The final product is filtered and dried." ] } | |

| Under normal conditions, Nitric Oxide (NO) is produced in small amounts and plays many crucial maintenance roles including regulating blood pressure, facilitating memory and defending against pathogens. But when inflammation occurs, NO can be produced in excessive amounts and contributes to disease pathology. NOX-100 binds excessive NO but do not remove the low levels needed to perform vital maintenance functions in the body. NOX-100 eliminates excessive NO which is distinct from enzyme inhibitors, which block NO synthesis. | |

CAS番号 |

91840-27-6 |

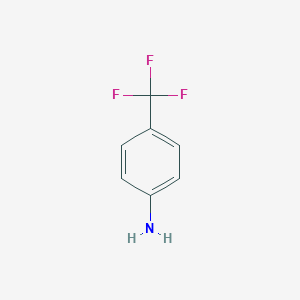

分子式 |

C8H16NNaO5S2 |

分子量 |

293.3 g/mol |

IUPAC名 |

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate |

InChI |

InChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1 |

InChIキー |

PLQRBFAACWRSKF-LJTMIZJLSA-M |

異性体SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+] |

SMILES |

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] |

正規SMILES |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+] |

同義語 |

D-N-methyl glucamine dithiocarbamate Fe-MGD iron N-methyl glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate iron N-methyl-N-dithiocarboxyglucamine N-MGDC |

製品の起源 |

United States |

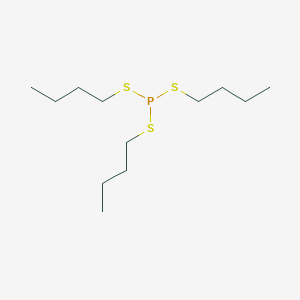

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium N-methyl-D-glucamine Dithiocarbamate interact with its targets and what are the downstream effects?

A1: Sodium N-methyl-D-glucamine Dithiocarbamate (NMG-DTC) primarily acts as a chelating agent, forming complexes with metal ions. This chelation can have various downstream effects depending on the targeted metal ion and the biological context.

- Cadmium Intoxication: NMG-DTC effectively protects against cadmium intoxication by forming stable complexes with cadmium ions, thus reducing their levels in the liver and kidneys. [, , , , ] This reduces cadmium's toxic effects on these organs.

- Mercury Poisoning: NMG-DTC enhances the urinary excretion of inorganic mercury, helping to reduce its levels in the body. [] It can also mobilize mercury from the kidneys, preventing its accumulation and subsequent damage.

- Antifungal Activity: While the exact mechanism is unclear, NMG-DTC shows promising antifungal effects against Candida albicans infections in mice, even at low, non-toxic doses. [] This suggests a potential therapeutic use against systemic candidiasis.

Q2: What are the structural characteristics of Sodium N-methyl-D-glucamine Dithiocarbamate?

A2: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula, weight, or spectroscopic data for NMG-DTC. Further research in chemical databases or publications focusing on its synthesis and characterization would be required to obtain this information.

Q3: How does Sodium N-methyl-D-glucamine Dithiocarbamate perform under various conditions and what are its applications in terms of material compatibility and stability?

A3: The provided research doesn't delve into the material compatibility, stability, and performance of NMG-DTC under different conditions. This information would be crucial for understanding its potential in various applications and would require further investigation.

Q4: Does Sodium N-methyl-D-glucamine Dithiocarbamate exhibit any catalytic properties, and if so, what are its applications?

A4: The provided research primarily focuses on NMG-DTC's chelating properties and its use as a potential therapeutic agent. There is no mention of any catalytic properties or applications for this compound.

Q5: What is known about the Structure-Activity Relationship (SAR) of Sodium N-methyl-D-glucamine Dithiocarbamate?

A5: The research highlights that the structure of the dithiocarbamate significantly impacts its activity and efficacy.

- Lipophilicity: Compared to the more lipophilic Sodium diethyldithiocarbamate (DE-DTC), NMG-DTC is less cytotoxic and exhibits a different immunomodulatory profile. This suggests that the hydrophilic nature of NMG-DTC influences its interaction with cell membranes and immune responses. []

- Substituent Effects: Studies comparing various dithiocarbamates, including NMG-DTC, demonstrate that the type of substituent attached to the dithiocarbamate moiety influences its metal-chelating ability, tissue distribution, and excretion pathways. [, ] This highlights the importance of specific structural modifications for optimizing the desired therapeutic effect.

Q6: What is the efficacy of Sodium N-methyl-D-glucamine Dithiocarbamate in in vitro and in vivo models?

A6: The research demonstrates the efficacy of NMG-DTC in various in vivo models:

- Cadmium Protection: NMG-DTC successfully protects against cadmium-induced lethality and teratogenesis in hamsters. [, ] It significantly reduces cadmium levels in the kidneys and livers of exposed animals.

- Mercury Mobilization: NMG-DTC effectively enhances the urinary excretion of inorganic mercury in rats, indicating its potential for treating mercury poisoning. []

- Antifungal Activity: NMG-DTC demonstrates a potent antifungal effect against systemic Candida albicans infections in mice. []

Q7: What are the known toxicological and safety aspects of Sodium N-methyl-D-glucamine Dithiocarbamate?

A7: While NMG-DTC demonstrates promising therapeutic potential, some toxicological considerations are highlighted in the research:

- Cytotoxicity: NMG-DTC exhibits significantly lower cytotoxicity compared to its lipophilic analog, DE-DTC. [] This suggests a potentially safer profile.

- Dose-Time Relationship: The protective effects of NMG-DTC against cadmium-induced teratogenesis are time-dependent, with a significant decrease in efficacy observed 24 hours after administration. [] This emphasizes the importance of appropriate dosage timing for optimal therapeutic outcomes.

- Potential for Embryolethality: Administering NMG-DTC 24 hours before cadmium exposure was found to increase embryolethality in hamsters. [] This highlights the need for careful consideration of dosage timing and potential interactions with other treatments.

Q8: What is known about the environmental impact and degradation of Sodium N-methyl-D-glucamine Dithiocarbamate?

A8: The research primarily focuses on the pharmacological and toxicological aspects of NMG-DTC. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is not addressed in the provided excerpts and would require further investigation.

Q9: What alternatives or substitutes exist for Sodium N-methyl-D-glucamine Dithiocarbamate, and how do they compare in terms of performance, cost, and impact?

A: The research touches upon other dithiocarbamate analogs as potential alternatives to NMG-DTC, each with varying efficacies in metal chelation and tissue distribution. [, , ] Some alternatives mentioned include:

- Sodium diethyldithiocarbamate (DE-DTC): While a potent chelator, it exhibits higher cytotoxicity compared to NMG-DTC. []

- Sodium N-benzyl-D-glucamine dithiocarbamate (BGD): Shows promise in mobilizing mercury and cadmium from the body. [, ]

- Dimercaptosuccinic acid (DMSA): Considered less effective than certain dithiocarbamates in removing platinum from the kidneys and liver. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)